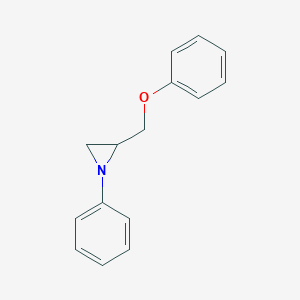

Aziridine, 2-(phenoxymethyl)-1-phenyl-

Description

Significance of Aziridine (B145994) Scaffolds as Versatile Synthetic Intermediates

The high reactivity of aziridines, due to their substantial ring strain and polarized carbon-nitrogen bonds, renders them exceptionally valuable in a wide array of chemical transformations. researchgate.net They serve as precursors for a diverse range of organic compounds. researchgate.net The ability of aziridines to undergo ring-opening reactions is particularly useful for creating 1,2-aminofunctionalized products, which are key components in the synthesis of intricate molecules, including pharmaceuticals and natural products. researchgate.net

The versatility of the aziridine scaffold is evident in its application in the synthesis of other heterocyclic systems of biological and industrial importance, such as azetidines, imidazoles, and pyrimidines. researchgate.net Over 130 biologically active compounds containing the aziridine moiety have been identified, exhibiting a range of pharmacological activities, including antitumor and antimicrobial effects. researchgate.netnih.gov This has positioned aziridines as important structures for drug discovery and development. researchgate.netnih.gov

Overview of Substituted Aziridines in Advanced Organic Transformations

Substituted aziridines offer a platform for complex molecular design due to the regio- and stereoselectivity of their reactions. The substituents on the aziridine ring, along with the choice of electrophiles and nucleophiles, control the outcome of ring-opening reactions, allowing for the targeted synthesis of specific acyclic amine products. frontiersin.org These reactions can proceed through different pathways, leading to the formation of various structural motifs. frontiersin.org

Recent advancements in catalysis have further expanded the utility of substituted aziridines. rsc.org For instance, transition-metal-catalyzed enantioselective aziridination reactions have been developed to produce chiral aziridines, which are crucial for the synthesis of enantiomerically pure amines. researchgate.net Furthermore, methods such as photocatalytic nitrene radical anion generation and electrochemical transformations have provided novel and efficient routes to synthesize diverse aziridine building blocks with high functional group tolerance. researchgate.netrsc.org The reactivity of substituted aziridines has been harnessed in various transformations, including cycloadditions, rearrangements, and isomerizations, highlighting their role in advanced organic synthesis. researchgate.net

Specific Academic and Research Focus on Aziridine, 2-(phenoxymethyl)-1-phenyl- within Modern Synthetic Paradigms

Within the broader class of substituted aziridines, "Aziridine, 2-(phenoxymethyl)-1-phenyl-" represents a specific structure with distinct synthetic potential. The phenoxymethyl (B101242) group at the C2 position and the phenyl group on the nitrogen atom influence the electronic and steric properties of the molecule, thereby directing its reactivity. While extensive research on this exact compound is not widely documented in publicly available literature, its structural motifs are found in related compounds that have been studied for their synthetic applications.

Research on analogous N-phenyl and 2-substituted aziridines provides insights into the expected chemical behavior of "Aziridine, 2-(phenoxymethyl)-1-phenyl-". For example, studies on N-phenylaziridine have explored its fundamental properties and reactivity. nist.gov The presence of the N-phenyl group is known to influence the stability and electronic nature of the aziridine ring.

Furthermore, research into the synthesis and ring-opening reactions of aziridine-2-carboxylic esters, which also feature a substituent at the C2 position, demonstrates the synthetic utility of such structures. ru.nl The regioselectivity of ring-opening in these systems is a key area of investigation, with reactions often proceeding at the less substituted carbon atom. nih.govresearchgate.net The phenoxymethyl substituent in "Aziridine, 2-(phenoxymethyl)-1-phenyl-" would likely play a significant role in directing nucleophilic attack during ring-opening reactions, making this compound a potentially valuable intermediate for the synthesis of complex phenethylamine (B48288) derivatives and other nitrogen-containing molecules. nih.gov

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | Aziridine, 2-(phenoxymethyl)-1-phenyl- |

| Molecular Formula | C15H15NO |

| Molecular Weight | 225.29 g/mol |

This data is based on the chemical structure and may be subject to slight variations based on the source.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88235-18-1 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-(phenoxymethyl)-1-phenylaziridine |

InChI |

InChI=1S/C15H15NO/c1-3-7-13(8-4-1)16-11-14(16)12-17-15-9-5-2-6-10-15/h1-10,14H,11-12H2 |

InChI Key |

KQOFUQLSLINAEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1C2=CC=CC=C2)COC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Aziridine, 2 Phenoxymethyl 1 Phenyl

Direct Aziridination Approaches

Direct aziridination involves the [2+1] cycloaddition of a nitrogen-containing group to an alkene double bond. For the synthesis of Aziridine (B145994), 2-(phenoxymethyl)-1-phenyl-, the logical olefinic substrate would be allyl phenyl ether.

Catalytic asymmetric aziridination is a powerful method for producing enantioenriched aziridines. This approach typically employs a transition metal catalyst, a chiral ligand, and a nitrene source. The reaction of an olefin with an iminoiodinane in the presence of a metal catalyst, such as copper, is a common strategy. rsc.orgresearchgate.net Chiral bis(oxazoline) ligands are frequently used to induce enantioselectivity. rsc.orgresearchgate.net The development of catalysts with a broader scope for different alkenes remains an area of active research. msu.edu

For the synthesis of 2-(phenoxymethyl)-1-phenyl-aziridine, allyl phenyl ether would be reacted with a nitrene precursor derived from aniline (B41778). The choice of nitrene donor and reaction conditions, such as solvent and temperature, can significantly influence both the yield and the enantiomeric excess (ee) of the aziridine product. rsc.org For instance, studies on styrene (B11656) aziridination have shown that high yields (≥85%) and excellent enantioselectivity (≥90% ee) can be achieved with specific nitrene donors like [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) in acetonitrile. rsc.org

Table 1: Representative Catalytic Systems for Asymmetric Aziridination

| Catalyst | Chiral Ligand | Nitrene Source | Solvent | Potential Outcome |

|---|---|---|---|---|

| Cu(OTf)₂ | Bis(oxazoline) | PhI=NTs | Acetonitrile | High Yield, Moderate to High ee |

| CuHY Zeolite | Bis(oxazoline) | PhI=NNs | Acetonitrile | High Yield (≥85%), High ee (≥90%) rsc.org |

| Rh₂(OAc)₄ | Chiral Carbenoid | Aryl Azide | Dichloromethane | Variable Yield and ee |

Nitrene transfer reactions are a cornerstone of aziridine synthesis, involving the addition of a nitrene or nitrenoid species across a double bond. nih.gov A wide range of metal-based catalysts, including those based on iron, copper, and ruthenium, have been developed to facilitate this transformation. nih.govmdpi.com The nitrene is typically generated in situ from precursors such as organic azides or iminoiodinanes like PhI=NTs (N-(p-toluenesulfonyl)imino)phenyliodinane). mdpi.comnih.gov

Iron-based catalysts are attractive due to the metal's abundance and low toxicity. nih.gov For example, the iron(II) salt Fe(NCMe)₆₂ has been shown to be an active catalyst for nitrene transfer from PhINTs to styrene. nih.gov Similarly, copper complexes supported by ligands like pyridinophane macrocycles are effective, with both Cu(I) and Cu(II) reagents proving high-yielding for the aziridination of styrene derivatives. mdpi.com Recent advancements have also explored metal- and oxidant-free methods, using photoexcited azoxy-triazenes under visible light to generate free nitrenes for stereospecific aziridination. nih.gov These methods avoid byproducts from competing C-H insertion reactions. nih.gov

When applied to allyl phenyl ether, these methods would involve reacting the olefin with a phenylnitrene precursor in the presence of a suitable catalyst to yield the target aziridine. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. mdpi.com

Table 2: Catalysts for Nitrene Transfer Reactions

| Catalyst System | Nitrene Source | Substrate Example | Key Feature |

|---|---|---|---|

| PhB(tBuIm)₃Fe≡N | Iron(IV) Nitride | Styrene | Direct N-atom transfer from a nitride complex. nih.gov |

| [(tBuN4)Cu(I/II)] | PhI=NTs | para-substituted styrenes | High yields observed with copper catalysts. mdpi.com |

| Fe(NCMe)₆₂ | PhINTs | Styrene | Bifunctional catalyst, inexpensive and earth-abundant. nih.gov |

| Visible Light (390 nm) | Azoxy-triazenes | Various Alkenes | Metal- and oxidant-free approach. nih.gov |

Intramolecular aziridination provides an efficient route to bicyclic or strained aziridine structures. This strategy involves a substrate that contains both the alkene and the nitrene precursor within the same molecule. The reaction is typically triggered by a catalyst, leading to the formation of the aziridine ring.

Cobalt(II)-based metalloradical catalysis has been successfully used for the intramolecular radical aziridination of allylic sulfamoyl azides, constructing highly strained bicyclic aziridines in high yields. nih.gov Another approach utilizes silver catalysts for the highly chemo- and enantioselective intramolecular aziridination of carbamimidates, which serve as effective nitrene precursors. chemrxiv.org To synthesize Aziridine, 2-(phenoxymethyl)-1-phenyl-, a precursor such as N-phenyl-O-allyl-hydroxylamine could potentially undergo a catalyzed intramolecular cyclization, although this specific pathway is less commonly documented than intermolecular approaches. A more plausible strategy would involve a precursor like an allylic sulfamate (B1201201) or carbamate (B1207046) attached to the phenylamino (B1219803) group, which could then cyclize onto the phenoxymethyl-substituted alkene.

Ring Closure Strategies for Aziridine Formation

Ring closure strategies involve the formation of the aziridine ring from an acyclic precursor that already contains the required carbon and nitrogen atoms. These methods typically rely on an intramolecular nucleophilic substitution reaction.

The conversion of 1,2-amino alcohols into aziridines is a classic and reliable method, often referred to as the Wenker synthesis. organic-chemistry.org The process involves the activation of the hydroxyl group, typically by conversion to a better leaving group such as a sulfate (B86663) ester, followed by intramolecular cyclization induced by a base. organic-chemistry.org

For the synthesis of Aziridine, 2-(phenoxymethyl)-1-phenyl-, the required precursor would be 1-(phenylamino)-3-phenoxypropan-2-ol. This amino alcohol can be treated with chlorosulfonic acid to form the corresponding hydrogen sulfate, which is then cyclized using a base like sodium hydroxide (B78521) to yield the final aziridine product. organic-chemistry.org Alternative one-pot procedures have been developed that transform 2-amino alcohols directly into N-tosyl aziridines using tosyl chloride and a base like potassium hydroxide or potassium carbonate. organic-chemistry.org

Table 3: Conditions for Cyclization of Amino Alcohols

| Precursor | Step 1 Reagent | Step 2 Reagent (Base) | Method |

|---|---|---|---|

| 1-(Phenylamino)-3-phenoxypropan-2-ol | Chlorosulfonic Acid | Sodium Hydroxide | Improved Wenker Synthesis organic-chemistry.org |

| 1-(Phenylamino)-3-phenoxypropan-2-ol | Tosyl Chloride | Potassium Hydroxide | One-pot N-tosylation and cyclization organic-chemistry.org |

Epoxides are excellent precursors for aziridine synthesis due to their structural similarity and inherent ring strain. The synthesis typically involves a two-step sequence: nucleophilic ring-opening of the epoxide by a nitrogen nucleophile, followed by cyclization of the resulting amino alcohol.

The precursor for Aziridine, 2-(phenoxymethyl)-1-phenyl- would be 2-(phenoxymethyl)oxirane. This epoxide can be ring-opened by aniline or an aniline equivalent. The resulting 1-(phenylamino)-3-phenoxypropan-2-ol intermediate can then be cyclized to the aziridine as described in the section above. Alternatively, direct conversion methods exist where the ring-opening is followed by an in-situ cyclization. Enantioenriched azido (B1232118) alcohols, which are valuable precursors to chiral aziridines, can be synthesized via enzymatic asymmetric epoxidation of an olefin followed by regioselective azidolysis of the epoxide. rsc.org The resulting azido alcohol can then be reduced and cyclized to form the aziridine.

Stereoselective Intramolecular Amination

The synthesis of aziridines can often be achieved through the intramolecular cyclization of haloamines or amino alcohols. For the stereoselective synthesis of "Aziridine, 2-(phenoxymethyl)-1-phenyl-", one could envision a precursor such as a chiral 2-amino-1-phenoxy-3-phenylaminopropane derivative. The stereochemistry of the final aziridine would be dictated by the stereochemistry of this precursor and the mechanism of the cyclization reaction, which typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at one of the stereocenters.

Key factors influencing the stereoselectivity of such intramolecular aminations include the choice of base, solvent, and the nature of the leaving group. However, no specific examples of this approach being applied to the synthesis of "Aziridine, 2-(phenoxymethyl)-1-phenyl-" have been documented in the available literature.

Derivatization from Pre-existing Aziridine Scaffolds

Once an aziridine scaffold is formed, it can be further modified at either the nitrogen atom or the carbon atoms of the ring. The high ring strain of the aziridine moiety makes it susceptible to various ring-opening reactions, while the lone pair of electrons on the nitrogen atom allows for functionalization.

Functionalization at the Aziridine Nitrogen Atom

For a pre-existing "Aziridine, 2-(phenoxymethyl)-" scaffold, the introduction of a phenyl group at the nitrogen atom could be accomplished through N-arylation reactions. Common methods for N-arylation of aziridines include copper- or palladium-catalyzed cross-coupling reactions with a phenylboronic acid (Suzuki coupling) or a halobenzene (Buchwald-Hartwig amination). The choice of catalyst, ligand, base, and solvent is crucial for achieving good yields and preventing undesired ring-opening side reactions.

Table 1: Potential N-Arylation Reactions for Aziridine Scaffolds

| Reaction Type | Phenyl Source | Catalyst System (Example) |

| Suzuki Coupling | Phenylboronic acid | Cu(OAc)₂ / Pyridine |

| Buchwald-Hartwig | Bromobenzene | Pd₂(dba)₃ / BINAP / NaOtBu |

Note: This table represents general methodologies and has not been specifically validated for "Aziridine, 2-(phenoxymethyl)-1-phenyl-".

Substitution Reactions at the Aziridine Ring Carbon Atoms

The carbon atoms of the aziridine ring are electrophilic and can be attacked by nucleophiles, leading to ring-opening. The regioselectivity of this attack is influenced by steric and electronic factors, as well as the nature of the N-substituent. In the case of "Aziridine, 2-(phenoxymethyl)-1-phenyl-", the phenoxymethyl (B101242) group at the C-2 position would influence the site of nucleophilic attack.

Nucleophilic ring-opening can proceed via an SN2 mechanism, resulting in inversion of stereochemistry. A wide range of nucleophiles can be employed, including halides, amines, thiols, and organometallic reagents.

Table 2: Potential Ring-Opening Reactions and Products

| Nucleophile | Potential Product Type |

| H₂O / H⁺ | Amino alcohol |

| R-NH₂ | 1,2-Diamine |

| R-SH | Amino thiol |

| RMgBr (Grignard) | Substituted amine |

Note: The regioselectivity and stereoselectivity of these reactions for "Aziridine, 2-(phenoxymethyl)-1-phenyl-" would need to be determined experimentally.

Stereochemical Aspects and Chiral Pool Considerations of Aziridine, 2 Phenoxymethyl 1 Phenyl

Enantioselective and Diastereoselective Synthesis Control: A Predictive Outlook

The synthesis of enantiomerically pure or enriched Aziridine (B145994), 2-(phenoxymethyl)-1-phenyl-, would likely rely on established methodologies for asymmetric aziridination. One common approach involves the reaction of an olefin with a nitrene precursor in the presence of a chiral catalyst. For the synthesis of this target molecule, the corresponding alkene precursor would be phenyl vinyl ether.

Key hypothetical synthetic strategies would include:

Catalytic Asymmetric Aziridination: This would involve the use of a transition metal catalyst, such as copper, rhodium, or ruthenium, complexed with a chiral ligand. The choice of ligand is crucial for inducing high levels of enantioselectivity. A variety of well-established chiral ligands, including bis(oxazolines), salen derivatives, and phosphines, could potentially be effective. The reaction would proceed via the transfer of a "phenylnitrene" equivalent to the phenoxy-substituted alkene.

Substrate-Controlled Diastereoselective Synthesis: If a chiral center is already present in the alkene or the nitrene precursor, it can direct the stereochemical outcome of the aziridination reaction. This approach, however, is less common for generating enantiopure aziridines unless the chiral auxiliary is readily available and easily removable.

Enantioselective Ring Closure of Precursors: An alternative strategy involves the stereoselective cyclization of a chiral precursor, such as a β-amino alcohol derived from a chiral amino acid. This method allows for the transfer of chirality from a readily available starting material to the final aziridine product.

The diastereoselective control in the formation of the cis and trans isomers of the aziridine ring would be highly dependent on the reaction mechanism and the steric and electronic properties of the catalyst and substrates.

Determination of Absolute and Relative Configurations: Established Methodologies

Once synthesized, determining the absolute and relative configurations of the stereoisomers of Aziridine, 2-(phenoxymethyl)-1-phenyl- would be a critical step. Several powerful analytical techniques are routinely employed for this purpose in the field of stereochemistry.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By obtaining a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of atoms in the molecule can be elucidated.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical spectroscopic techniques are powerful tools for determining the absolute configuration of chiral molecules in solution. By comparing the experimentally measured VCD or ROA spectrum with the spectrum predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be unambiguously assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly utilizing the Nuclear Overhauser Effect (NOE), can be instrumental in determining the relative configuration of the substituents on the aziridine ring. For instance, the spatial proximity of the protons on the phenyl and phenoxymethyl (B101242) groups can indicate a cis or trans relationship.

Stereochemical Purity Assessment Methodologies: Ensuring Enantiomeric and Diastereomeric Excess

Assessing the stereochemical purity of a sample of Aziridine, 2-(phenoxymethyl)-1-phenyl- is essential to validate the effectiveness of any enantioselective or diastereoselective synthesis. The primary methods for this analysis involve chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commercially available and would need to be screened for their ability to resolve the enantiomers of the target aziridine.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC is another effective method for enantiomeric separation. Similar to chiral HPLC, it utilizes a capillary column coated with a chiral stationary phase.

NMR Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. However, this method is often less accurate than chiral chromatography.

Chemical Reactivity and Ring Opening Transformations of Aziridine, 2 Phenoxymethyl 1 Phenyl

Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening of unsymmetrically substituted aziridines is a cornerstone of their synthetic utility. The regioselectivity of this process is governed by both electronic and steric effects, as well as the nature of the nucleophile and the reaction conditions.

Regioselectivity and Stereoselectivity in Nucleophilic Attack

For Aziridine (B145994), 2-(phenoxymethyl)-1-phenyl-, nucleophilic attack could, in principle, occur at either of the two-ring carbon atoms. The phenyl group on the nitrogen is electron-withdrawing, which can activate the ring towards nucleophilic attack. The phenoxymethyl (B101242) substituent at the C-2 position would exert both steric hindrance and electronic effects. Generally, in the absence of a catalyst, nucleophilic attack on N-aryl aziridines tends to occur at the less substituted carbon atom (C-3) via an SN2 mechanism. However, attack at the more substituted C-2 position can also occur, particularly with activation that favors a more SN1-like transition state. The stereochemistry of the reaction, typically an inversion of configuration at the center of attack, is a key feature of SN2-type ring-openings. Unfortunately, no specific studies documenting the regiochemical and stereochemical outcomes for this compound were identified.

Lewis Acid Catalyzed Nucleophilic Ring-Opening

Lewis acids are known to catalyze the ring-opening of aziridines by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons. This activation often influences the regioselectivity of the nucleophilic attack. In many cases, Lewis acid catalysis promotes attack at the more substituted and electronically stabilized carbon atom. For the target molecule, this would imply preferential attack at the C-2 position. However, the specific Lewis acids, nucleophiles, and reaction conditions that have been successfully employed for Aziridine, 2-(phenoxymethyl)-1-phenyl-, along with the resulting product distributions, are not reported in the available literature.

Organocatalytic Activation for Ring-Opening

In recent years, organocatalysis has emerged as a powerful tool for asymmetric ring-opening of aziridines. Chiral organocatalysts can activate the aziridine and/or the nucleophile to achieve high enantioselectivity and regioselectivity. Various organocatalytic systems, such as those based on chiral Brønsted acids, thioureas, or amines, have been developed for different types of aziridines. A search for organocatalytic transformations involving Aziridine, 2-(phenoxymethyl)-1-phenyl- did not yield any specific research findings.

Halogen-Mediated Ring-Opening

Halogens and halogen-containing reagents can mediate the ring-opening of aziridines, leading to the formation of haloamines. The mechanism can involve the formation of an aziridinium (B1262131) ion intermediate. The regioselectivity of such reactions is a critical aspect. No studies detailing the halogen-mediated ring-opening of Aziridine, 2-(phenoxymethyl)-1-phenyl- could be located.

Electrophilic Activation and Ring-Opening Reactions

Electrophilic activation of the aziridine nitrogen is another common strategy to facilitate ring-opening.

Brønsted Acid Mediated Transformations

Brønsted acids can protonate the nitrogen atom of the aziridine ring, forming a highly reactive aziridinium ion. This species is then readily attacked by nucleophiles, even weak ones. The regioselectivity of the ring-opening of the resulting aziridinium ion is dependent on the substitution pattern and the nature of the nucleophile. For Aziridine, 2-(phenoxymethyl)-1-phenyl-, protonation would lead to a phenyl-substituted aziridinium ion. The subsequent nucleophilic attack could potentially occur at either ring carbon. However, specific examples and detailed studies on the Brønsted acid-mediated transformations of this compound are absent from the scientific literature.

Metal-Catalyzed Ring-Opening Pathways

The ring-opening of aziridines can be effectively promoted by various transition metal catalysts. These catalysts activate the aziridine ring, facilitating nucleophilic attack and subsequent ring cleavage. While specific studies on Aziridine, 2-(phenoxymethyl)-1-phenyl- are not extensively documented, the behavior of analogous N-aryl aziridines in the presence of metal catalysts provides significant insights. Metals such as copper, rhodium, and others have been shown to catalyze the ring-opening of aziridines with a range of nucleophiles, including carbon, nitrogen, and oxygen-based reagents. The regioselectivity of these reactions is often influenced by the nature of the catalyst, the substituents on the aziridine ring, and the incoming nucleophile.

Palladium-Catalyzed Aziridine Ring-Opening

Palladium catalysts have emerged as particularly effective reagents for the regioselective and stereospecific ring-opening of aziridines. The mechanism typically involves an oxidative addition of the aziridine C-N bond to a Pd(0) complex. For a substrate like Aziridine, 2-(phenoxymethyl)-1-phenyl-, the presence of the phenyl group on the nitrogen and the phenoxymethyl group at the C-2 position would significantly influence the regioselectivity of the palladium insertion.

In analogous systems, palladium-catalyzed cross-coupling reactions of aziridines with organoboron reagents have been reported, leading to the formation of new carbon-carbon bonds with high stereoinversion. The regioselectivity of the ring-opening is a critical aspect, with the catalyst's ligand environment playing a crucial role in directing the outcome. For instance, the choice between monodentate and bidentate phosphine (B1218219) ligands can alter the preferred site of nucleophilic attack.

Table 1: Representative Palladium-Catalyzed Ring-Opening Reactions of Aziridines (General Examples)

| Aziridine Substrate | Nucleophile/Reagent | Palladium Catalyst | Product Type | Reference |

| N-Tosyl-2-phenylaziridine | Phenylboronic acid | Pd(PPh₃)₄ | β-Amino acid derivative | General Literature |

| N-Boc-2-vinylaziridine | Malonate ester | Pd₂(dba)₃/dppe | Allylic amination product | General Literature |

Note: This table represents general palladium-catalyzed aziridine ring-opening reactions and not specifically for Aziridine, 2-(phenoxymethyl)-1-phenyl- due to a lack of specific literature data.

Rearrangement Reactions Involving the Aziridine Ring

The strained aziridine ring in 2-(phenoxymethyl)-1-phenylaziridine is also prone to various rearrangement reactions, which can be induced thermally or through catalysis.

Thermal Rearrangements

Heating aziridines can lead to the homolytic cleavage of a C-C or C-N bond, generating a diradical intermediate that can subsequently rearrange. For Aziridine, 2-(phenoxymethyl)-1-phenyl-, thermal activation could potentially lead to the formation of an azomethine ylide through cleavage of the C2-C3 bond. This highly reactive intermediate can then undergo various pericyclic reactions or rearrangements. However, specific thermal rearrangement pathways for this particular compound are not well-documented and would likely compete with decomposition at higher temperatures.

Catalyzed Rearrangement Processes (e.g., sigmatropic rearrangements)

Lewis or Brønsted acids can catalyze the rearrangement of aziridines. For instance, vinyl aziridines are known to undergo nih.govmdpi.com-sigmatropic rearrangements to afford 3-pyrrolines. While Aziridine, 2-(phenoxymethyl)-1-phenyl- does not possess a vinyl group, the principles of catalyzed bond migration could potentially be applied to induce other types of rearrangements. A sigmatropic rearrangement is a concerted pericyclic reaction where a sigma bond migrates across a pi system. The feasibility of such a rearrangement in the target molecule would depend on the generation of a suitable conjugated system upon initial ring activation.

Cycloaddition Reactions of the Aziridine Moiety

Aziridines can participate as three-atom components in cycloaddition reactions, providing a powerful tool for the synthesis of larger heterocyclic systems.

[3+2] Cycloadditions for Heterocycle Synthesis

Upon thermal or photochemical activation, aziridines can undergo conrotatory or disrotatory ring-opening to form azomethine ylides. These 1,3-dipoles can then react with various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered nitrogen-containing heterocycles, such as pyrrolidines. The substituents on the aziridine ring play a crucial role in the stereochemistry of the resulting ylide and, consequently, the final product. For Aziridine, 2-(phenoxymethyl)-1-phenyl-, the phenyl and phenoxymethyl groups would be expected to exert significant steric and electronic influence on the cycloaddition process, controlling the regioselectivity and stereoselectivity of the reaction.

Table 2: Potential [3+2] Cycloaddition Reaction of Aziridine, 2-(phenoxymethyl)-1-phenyl- Derived Azomethine Ylide

| Dipolarophile | Expected Product |

| Dimethyl acetylenedicarboxylate | Dihydropyrrole derivative |

| N-Phenylmaleimide | Fused pyrrolidine (B122466) system |

| Acrylonitrile | Substituted pyrrolidine |

Note: This table is predictive and illustrates the potential outcomes of [3+2] cycloaddition reactions based on the general reactivity of azomethine ylides.

Other Pericyclic Transformations Involving the Aziridine Ring

While cycloadditions and electrocyclic ring-openings represent significant facets of the chemical reactivity of aziridines, the strained three-membered ring of "Aziridine, 2-(phenoxymethyl)-1-phenyl-" can also be implicated in other, more nuanced pericyclic transformations. These reactions, governed by the principles of orbital symmetry, provide pathways to structurally diverse molecular architectures. Notably, sigmatropic rearrangements and cheletropic reactions represent plausible, albeit less commonly documented, transformation pathways for this specific aziridine derivative.

One of the most pertinent examples of such transformations involves the formation of an aziridinium ylide, which can subsequently undergo a acs.orgresearchgate.net-sigmatropic rearrangement. nih.govwikipedia.org The reaction is initiated by the interaction of the nitrogen lone pair of "Aziridine, 2-(phenoxymethyl)-1-phenyl-" with a carbene, typically generated from a diazo compound in the presence of a transition metal catalyst (e.g., Rh₂(OAc)₄ or Cu(acac)₂). nih.gov This leads to the formation of a transient aziridinium ylide intermediate.

This ylide can then undergo a concerted acs.orgresearchgate.net-sigmatropic rearrangement, a process that involves a five-membered cyclic transition state. wikipedia.org In the context of "Aziridine, 2-(phenoxymethyl)-1-phenyl-", this would entail the formal migration of the N-phenyl group and the cleavage of one of the ring's C-N bonds, leading to a ring-expanded product. The driving force for this rearrangement is the release of the significant ring strain inherent in the aziridine ring, which is estimated to be around 26 kcal/mol. researchgate.net

It is important to note that the fate of the aziridinium ylide is highly dependent on its structure and the reaction conditions. A competing pericyclic pathway is cheletropic extrusion, where the aziridine ring fragments, releasing a stable molecule. researchgate.netnih.gov In the case of ylides derived from "Aziridine, 2-(phenoxymethyl)-1-phenyl-", a potential cheletropic extrusion could lead to the formation of an alkene and an imine fragment. The balance between the acs.orgresearchgate.net-sigmatropic rearrangement and cheletropic extrusion is influenced by factors such as the nature of the carbene and the substituents on the aziridine ring. nih.gov

While direct experimental data for "Aziridine, 2-(phenoxymethyl)-1-phenyl-" undergoing these specific transformations is not extensively reported in the literature, the principles established for structurally similar N-aryl aziridines provide a strong basis for predicting this reactivity. The table below outlines the hypothetical acs.orgresearchgate.net-sigmatropic rearrangement of "Aziridine, 2-(phenoxymethyl)-1-phenyl-" with a model diazo compound.

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Aziridine, 2-(phenoxymethyl)-1-phenyl- | Ethyl diazoacetate | Rh₂(OAc)₄ | Toluene | 80 | Ethyl 2-(phenylamino)-4-phenoxy-3-butenoate | (Predicted) |

This is a hypothetical transformation based on known reactivity of similar aziridines.

Furthermore, other classes of sigmatropic rearrangements, such as the researchgate.netnih.gov-sigmatropic rearrangement of vinyl aziridines to 3-pyrrolines, have been documented. nih.gov Although "Aziridine, 2-(phenoxymethyl)-1-phenyl-" lacks the requisite vinyl group for this specific transformation, it highlights the general susceptibility of the aziridine framework to concerted molecular rearrangements. Similarly, researchgate.netresearchgate.net-sigmatropic rearrangements have been observed in N-vinyl-2-arylaziridines. nih.gov These examples underscore the rich and varied pericyclic reactivity landscape of the aziridine ring system.

Applications of Aziridine, 2 Phenoxymethyl 1 Phenyl in Advanced Organic Synthesis

Utilization as a Chiral Building Block

Chiral aziridines are widely employed as versatile synthons in asymmetric synthesis. nih.gov The inherent ring strain of the aziridine (B145994) core facilitates nucleophilic attack, leading to the formation of diverse and stereochemically defined products. scispace.com The N-phenyl group in Aziridine, 2-(phenoxymethyl)-1-phenyl- influences the reactivity of the aziridine ring, while the phenoxymethyl (B101242) substituent at the chiral center provides a handle for further functionalization.

The regioselective ring-opening of aziridines is a powerful method for the synthesis of enantiomerically pure amines and amino acids. nih.gov For N-activated aziridines, the nucleophilic attack can occur at either the C-2 or C-3 position, and the regioselectivity is influenced by the nature of the substituents on the aziridine ring. scispace.com

In the case of Aziridine, 2-(phenoxymethyl)-1-phenyl-, nucleophilic ring-opening can lead to the formation of valuable chiral amines. For instance, reductive ring-opening at the less substituted carbon (C-3) would yield a chiral phenethylamine (B48288) derivative. Conversely, attack at the more substituted C-2 position, followed by cleavage of the phenoxymethyl group, can provide access to chiral amino acids.

Table 1: Representative Synthesis of Chiral Amines via Aziridine Ring-Opening

| Aziridine Precursor | Nucleophile/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(1-phenylethyl)aziridine-2-carboxylate | H₂, Pd/C | Chiral amine | High | nih.gov |

| N-pyridinium aziridines | Organozinc nucleophiles/Ni-catalyst | β-phenethylamines | Good | nih.gov |

| Benzyl-substituted aziridines | TiCl₄ | Complex phenethylamine derivatives | Moderate to Good | nih.gov |

This table presents examples of chiral amine synthesis from related aziridine compounds, illustrating the potential synthetic routes applicable to Aziridine, 2-(phenoxymethyl)-1-phenyl-.

Functionalized amino alcohols are crucial building blocks for the synthesis of natural products and pharmaceuticals. nih.gov The ring-opening of 2-substituted aziridines provides a direct route to these valuable compounds. nih.gov The synthesis of amino alcohols from 2-substituted N-(1-phenylethyl)aziridines can be achieved through a regioselective reductive aziridine ring-opening, combined with functionalization of the C-2 substituent. nih.gov

For Aziridine, 2-(phenoxymethyl)-1-phenyl-, nucleophilic attack at the C-3 position would lead to a 1-phenyl-2-amino alcohol derivative, with the phenoxymethyl group remaining intact. Alternatively, cleavage of the ether linkage at the C-2 position could provide access to a different class of functionalized amino alcohols. The choice of nucleophile and reaction conditions dictates the regioselectivity of the ring-opening. frontiersin.org

Table 2: Synthesis of Amino Alcohols from Aziridine Precursors

| Aziridine Precursor | Reaction Conditions | Product Type | Diastereoselectivity | Reference |

|---|---|---|---|---|

| N-(1-phenylethyl)aziridine-2-carboxylate | Reduction (e.g., LiAlH₄) | Aziridine alcohols | High | nih.gov |

| 2-Acyl-(10-phenylethyl)aziridines | Acid chloride, then hydrolysis | β-amino-α-hydroxy compounds | Good | bioorg.org |

| 2-Amino alcohols | Tosylation and cyclization | N-tosyl aziridines (precursors to amino alcohols) | High | nih.gov |

This table showcases methods for preparing amino alcohols from various aziridine derivatives, suggesting pathways for the utilization of Aziridine, 2-(phenoxymethyl)-1-phenyl-.

Aziridines serve as precursors for a wide array of nitrogen-containing heterocycles through ring-expansion and cycloaddition reactions. researchgate.net The transformation of aziridines into larger heterocyclic rings is often mediated by the formation of an aziridinium (B1262131) ion intermediate, followed by intramolecular or intermolecular nucleophilic attack. frontiersin.org

The reaction of chiral (2R,1'R)-2-acyl-(1'-phenylethyl)aziridines with acid chlorides initiates the formation of acylaziridinium ion intermediates. Subsequent ring-opening by a chloride anion and intramolecular cyclization can lead to the formation of oxazolidin-2-ones and morpholin-2,3-diones. bioorg.org Similarly, Aziridine, 2-(phenoxymethyl)-1-phenyl-, could be derivatized to form various heterocyclic structures, such as piperidines and pyrrolidines, depending on the reaction strategy employed. frontiersin.orgillinois.edu For example, a [3+3] cycloaddition strategy with trimethylenemethane has been used to synthesize chiral piperidines from chiral aziridines. illinois.edu

Role in the Synthesis of Complex Molecular Architectures

The stereocontrolled ring-opening of chiral aziridines makes them invaluable in the total synthesis of complex natural products. nih.gov The ability to introduce nitrogen-containing functionalities with high stereoselectivity is a key advantage. N-(1-phenylethyl)aziridine-2-carboxylates have been utilized in the synthesis of alkaloids, sphingoids, and ceramides. nih.gov

The structural features of Aziridine, 2-(phenoxymethyl)-1-phenyl- suggest its potential as a key intermediate in the construction of complex molecules. The phenyl group on the nitrogen can direct the stereochemical outcome of reactions, acting as a chiral auxiliary that can be removed at a later stage. nih.gov The phenoxymethyl group offers a site for further elaboration, allowing for the introduction of additional complexity. For instance, the alkylative aziridine ring-opening provides a route to N-alkylated amine-containing molecules with the concurrent introduction of an external nucleophile. nih.gov

Enabling Chiral Ligand and Catalyst Development in Asymmetric Catalysis

Chiral aziridines have been successfully employed as ligands in asymmetric catalysis. semanticscholar.orgmdpi.com The nitrogen atom of the aziridine ring can coordinate to a metal center, and the chiral environment provided by the substituents on the aziridine can induce enantioselectivity in the catalyzed reaction.

Aziridine-based N,S-ligands have been synthesized and evaluated in palladium-catalyzed Tsuji-Trost reactions and in the addition of organozinc reagents to aldehydes, showing high enantioselectivity. semanticscholar.orgmdpi.com Chiral aziridine phosphines have also proven to be effective organocatalysts in asymmetric intramolecular Rauhut-Currier reactions. mdpi.com Given these precedents, Aziridine, 2-(phenoxymethyl)-1-phenyl- could be envisioned as a precursor for the development of novel chiral ligands. The phenyl and phenoxymethyl groups could be modified to incorporate additional coordinating atoms, such as phosphorus or sulfur, to create bidentate or tridentate ligands for a variety of asymmetric transformations. researchgate.netnih.gov

Mechanistic Investigations of Reactions Involving Aziridine, 2 Phenoxymethyl 1 Phenyl

Reaction Pathway Elucidation using Spectroscopic and Analytical Techniques

The elucidation of reaction pathways for transformations involving Aziridine (B145994), 2-(phenoxymethyl)-1-phenyl- would heavily rely on a combination of advanced spectroscopic and analytical techniques. These methods allow for the identification of transient intermediates, the characterization of products, and the real-time monitoring of reaction progress.

Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H and ¹³C NMR, would be a primary tool. By monitoring the changes in chemical shifts and coupling constants over the course of a reaction, researchers can track the disappearance of the starting aziridine and the appearance of products. Two-dimensional NMR techniques, such as COSY and HSQC, could be employed to establish the connectivity of atoms in any intermediates and final products, providing crucial structural information. For instance, in a nucleophilic ring-opening reaction, the change in the stereochemistry of the C2 and C3 carbons of the aziridine ring could be followed.

Infrared (IR) spectroscopy would be valuable for identifying the functional groups present in the reactants, intermediates, and products. The characteristic stretching frequencies of the C-N bond within the aziridine ring would be expected to disappear as the ring opens. The appearance of new bands, such as a hydroxyl (O-H) or amine (N-H) stretch, would provide evidence for the formation of ring-opened products.

Mass spectrometry (MS) , particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for identifying the molecular weights of all species in the reaction mixture. This allows for the confirmation of product structures and the detection of any byproducts, which can provide insight into competing reaction pathways.

Kinetic Studies of Ring-Opening and Transformation Processes

Kinetic studies are paramount in understanding the rates and mechanisms of reactions involving Aziridine, 2-(phenoxymethyl)-1-phenyl-. By determining the rate law, activation parameters, and the effect of various reaction conditions, a detailed picture of the reaction mechanism can be constructed.

The rate of a reaction, such as the acid-catalyzed or thermal ring-opening of Aziridine, 2-(phenoxymethyl)-1-phenyl-, can be monitored by observing the change in concentration of the reactant or a product over time. This is often achieved using spectroscopic methods like UV-Vis or NMR spectroscopy.

The general form of a rate law for a reaction involving this aziridine could be expressed as:

Rate = k[Aziridine, 2-(phenoxymethyl)-1-phenyl-]^m[Reagent]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the aziridine and the other reagent, respectively. The determination of these orders provides direct information about the molecularity of the rate-determining step.

By conducting kinetic experiments at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. This parameter provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

| Parameter | Description | Method of Determination |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | Determined from the slope of a concentration vs. time plot. |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Determined by systematically varying the initial concentrations of reactants. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Determined from the slope of an Arrhenius plot (ln k vs. 1/T). |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. In the study of Aziridine, 2-(phenoxymethyl)-1-phenyl-, isotopes of carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium) could be strategically incorporated into the molecule.

For example, to distinguish between an Sₙ1 and Sₙ2 mechanism in a nucleophilic ring-opening reaction, one of the carbon atoms of the aziridine ring could be labeled with ¹³C. The position of the label in the final product, as determined by ¹³C NMR or mass spectrometry, would reveal which carbon atom was attacked by the nucleophile. If the nucleophile attacks the less substituted carbon (C3), it would suggest an Sₙ2-type mechanism. Conversely, if a carbocation intermediate is formed at the more substituted carbon (C2), leading to a mixture of products, an Sₙ1-type pathway might be indicated.

Similarly, deuterium (B1214612) labeling could be used to probe the involvement of proton transfers in the reaction mechanism. By replacing a specific proton with deuterium, its location in the products can be tracked, providing insight into which protons are labile and participate in the reaction.

Transition State Analysis and Reaction Energy Profiles

Computational chemistry provides invaluable tools for analyzing the transition states and reaction energy profiles of chemical reactions. Using quantum mechanical methods like Density Functional Theory (DFT), the geometries and energies of reactants, intermediates, transition states, and products for reactions of Aziridine, 2-(phenoxymethyl)-1-phenyl- can be calculated.

A reaction energy profile is a plot of the potential energy of the system as a function of the reaction coordinate. The peaks on this profile correspond to transition states, which are the highest energy points along the reaction pathway. The valleys represent stable intermediates or products.

The calculated energy difference between the reactants and the transition state gives the theoretical activation energy, which can be compared with experimental values obtained from kinetic studies. The geometry of the calculated transition state provides a snapshot of the bond-breaking and bond-forming processes that are occurring at the molecular level.

For the ring-opening of Aziridine, 2-(phenoxymethyl)-1-phenyl-, computational studies could be used to compare the energy barriers for different possible pathways, for instance, nucleophilic attack at C2 versus C3. This would help to predict the regioselectivity of the reaction.

| Computational Parameter | Significance in Mechanistic Analysis |

| Transition State Geometry | Provides a molecular-level picture of bond formation and cleavage in the rate-determining step. |

| Activation Energy (Calculated) | The energy barrier for the reaction, which can be compared to experimental kinetic data. |

| Reaction Energy Profile | A visual representation of the energy changes throughout the reaction, identifying intermediates and transition states. |

By integrating the findings from these diverse experimental and computational approaches, a comprehensive and detailed understanding of the reaction mechanisms of Aziridine, 2-(phenoxymethyl)-1-phenyl- can be achieved.

Computational and Theoretical Studies on Aziridine, 2 Phenoxymethyl 1 Phenyl

Electronic Structure Analysis and Bonding Characterization

The defining feature of the aziridine (B145994) ring is its three-membered structure, which imposes significant ring strain due to bond angles compressed to approximately 60° from the ideal sp³ hybridization angle of 109.5°. This strain profoundly influences the molecule's electronic structure and bonding. Computational methods, particularly those based on Density Functional Theory (DFT), are essential for characterizing these properties.

Analysis of the electronic structure of Aziridine, 2-(phenoxymethyl)-1-phenyl- would begin with geometry optimization to find the lowest energy structure. Subsequent calculations, such as Natural Bond Orbital (NBO) analysis, are used to provide a detailed picture of charge distribution, hybridization, and bonding interactions. The nitrogen atom's lone pair is of particular interest; its hybridization possesses a higher s-character compared to acyclic amines, which results in lower basicity. In a 1-phenyl substituted aziridine, electronic communication between the nitrogen lone pair and the phenyl ring's π-system is expected. This interaction can be quantified by examining the NBO donor-acceptor interactions between the nitrogen lone pair orbital (n) and the antibonding π* orbitals of the phenyl group.

The C-N and C-C bonds within the aziridine ring are not typical sigma bonds but are often described using the "banana bond" model, reflecting the outward-bent electron density required to accommodate the small ring structure. wikipedia.org DFT calculations can precisely determine these bond lengths and the electron density distribution. For substituted aziridines, calculated C-N bond lengths are typically in the range of 1.47-1.48 Å, with the intra-ring C-C bond being longer, around 1.55 Å, reflecting the strain. nih.gov The substituents—phenyl on the nitrogen and phenoxymethyl (B101242) on the carbon—are expected to modulate the electronic properties through inductive and resonance effects, which can be quantified by calculated atomic charges.

| Parameter | Illustrative Calculated Value | Description |

| NBO Charge on N1 | -0.45 e | The nitrogen atom is an electron-rich center, though the phenyl group delocalizes some of this charge. |

| NBO Charge on C2 | +0.15 e | The carbon bearing the electron-withdrawing phenoxymethyl group is relatively electron-deficient. |

| NBO Charge on C3 | -0.20 e | The unsubstituted carbon atom of the aziridine ring is typically more electron-rich than the substituted one. |

| C2-N1 Bond Length | 1.475 Å | A typical value for a C-N bond within a strained aziridine ring. |

| C3-N1 Bond Length | 1.480 Å | Slightly different from the C2-N1 bond due to the electronic influence of the C2 substituent. |

| C2-C3 Bond Length | 1.552 Å | Longer than a typical C-C single bond, indicative of ring strain. |

Conformational Analysis and Stereoelectronic Effects

The presence of single bonds in Aziridine, 2-(phenoxymethyl)-1-phenyl- allows for multiple conformations, which can be explored computationally. The key rotatable bonds are the N1-C(phenyl) bond and the C2-CH₂(phenoxymethyl) bond. The relative orientation of the phenyl and phenoxymethyl groups can significantly impact the molecule's steric profile and electronic properties.

Conformational analysis is typically performed by systematically rotating these bonds and calculating the potential energy at each step, a process known as a Potential Energy Surface (PES) scan. This allows for the identification of low-energy conformers (local minima) and the energy barriers between them. For this molecule, different arrangements—such as the phenoxymethyl group being syn or anti to the phenyl group across the aziridine ring—would be investigated to determine the most stable ground-state conformation.

Stereoelectronic effects are also critical. The aziridine ring undergoes rapid nitrogen inversion, where the nitrogen atom and its substituent move through the plane of the two carbon atoms. The energy barrier for this inversion is influenced by the substituent on the nitrogen. For N-phenyl aziridines, this barrier is generally lower than for N-alkyl aziridines because the planar transition state is stabilized by conjugation with the aromatic ring. kchem.org The orientation of the nitrogen lone pair relative to the C-C bond of the ring and the substituents' orbitals can influence the molecule's reactivity, particularly in ring-opening reactions.

| Conformer | Dihedral Angle (°)(C3-N1-C_phenyl-C_phenyl) | Illustrative Relative Energy(kcal/mol) | Description |

| A (Global Minimum) | 90 | 0.00 | Phenyl group is perpendicular to the aziridine ring to minimize steric clash and optimize electronic interactions. |

| B | 0 | +3.5 | Phenyl group is eclipsed with the aziridine ring, leading to steric hindrance. |

| C | 180 | +4.0 | A higher energy eclipsed conformation. |

Density Functional Theory (DFT) Calculations for Reactivity Prediction

DFT is a cornerstone of modern computational chemistry for predicting molecular reactivity. By applying conceptual DFT, various electronic descriptors can be calculated to understand how Aziridine, 2-(phenoxymethyl)-1-phenyl- will interact with other reagents. researchgate.netscielo.org.mx

A primary tool is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For aziridines, the LUMO is often localized along the C-N bonds, indicating their susceptibility to cleavage by nucleophiles. nih.govyoutube.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It plots the electrostatic potential onto the electron density surface, with red areas indicating negative potential (electron-rich, susceptible to electrophiles) and blue areas indicating positive potential (electron-poor, susceptible to nucleophiles). For this molecule, the nitrogen lone pair and the oxygen of the phenoxy group would be expected to be regions of negative potential.

From the HOMO and LUMO energies, global reactivity descriptors can be derived. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity.

Electronegativity (χ): The ability to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons.

These parameters collectively provide a quantitative prediction of the molecule's reactivity profile.

| Parameter | Formula | Illustrative Calculated Value | Interpretation |

| E_HOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E_LUMO | - | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.85 eV | Indicates significant resistance to electronic rearrangement. |

| Electrophilicity Index (ω) | χ² / (2η) | 1.35 eV | Classifies the molecule as a moderate electrophile. |

Computational Modeling of Reaction Mechanisms and Transition States

The high ring strain of aziridines makes them valuable synthetic intermediates, primarily through nucleophilic ring-opening reactions. researchgate.net Computational modeling is instrumental in elucidating the mechanisms of these reactions, including their regioselectivity and stereospecificity. acs.orgresearchgate.net

For Aziridine, 2-(phenoxymethyl)-1-phenyl-, a key mechanistic question is the site of nucleophilic attack. A nucleophile could attack either the substituted C2 carbon or the unsubstituted C3 carbon. The outcome depends on a balance of steric and electronic factors. The phenoxymethyl group at C2 presents steric hindrance, which would favor attack at C3. However, the C2 position is also benzylic-like with respect to the N-phenyl group, which could stabilize developing charge in a transition state, favoring attack at C2. frontiersin.org

DFT calculations can model the entire reaction coordinate for both pathways. This involves locating the transition state (TS) structure for each pathway—a first-order saddle point on the potential energy surface. The calculated activation free energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the kinetic feasibility of each path. The pathway with the lower activation barrier will be the dominant one. Such calculations can definitively predict the regioselectivity of the ring-opening. nih.gov Furthermore, by analyzing the geometry of the transition state and the trajectory of the nucleophile's approach, the stereochemical outcome (e.g., inversion of configuration in an Sₙ2-type reaction) can be confirmed.

| Reaction Pathway | Description | Illustrative ΔG‡ (kcal/mol) | Predicted Outcome |

| Path A: Attack at C2 | Nucleophile attacks the carbon atom bearing the phenoxymethyl group. | 22.5 | This pathway is kinetically less favorable due to higher steric hindrance. |

| Path B: Attack at C3 | Nucleophile attacks the unsubstituted carbon atom of the aziridine ring. | 19.0 | This pathway is predicted to be the major reaction channel due to a lower activation energy barrier. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which serves as a crucial link between a theoretical structure and its experimental verification.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.org Calculated magnetic shielding constants are converted into chemical shifts by referencing them against a computed standard, typically tetramethylsilane (TMS). Comparing the calculated spectrum with the experimental one is a highly effective method for structural confirmation. d-nb.inforesearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies and their corresponding intensities. The resulting theoretical spectrum provides a vibrational fingerprint of the molecule. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the method, which leads to excellent agreement with experimental IR spectra. nih.govresearchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com These calculations yield the excitation energies (corresponding to the wavelength of maximum absorption, λ_max) and the oscillator strengths (corresponding to the intensity of the absorption). For Aziridine, 2-(phenoxymethyl)-1-phenyl-, transitions involving the phenyl and phenoxy chromophores would be predicted. rsc.org

The correlation between predicted and experimental data is a cornerstone of modern chemical analysis. When a new compound is synthesized, a close match between its measured spectra and the computationally predicted spectra for the proposed structure provides strong evidence for its identity.

| Spectroscopic Data | Illustrative Calculated Value | Illustrative Experimental Value |

| ¹³C NMR (C2) | 45.2 ppm | 44.8 ppm |

| ¹³C NMR (C3) | 40.8 ppm | 40.5 ppm |

| IR Stretch (C-O-C) | 1255 cm⁻¹ | 1248 cm⁻¹ |

| IR Stretch (Aziridine Ring) | 880 cm⁻¹ | 875 cm⁻¹ |

| UV-Vis (λ_max) | 258 nm | 260 nm |

Emerging Research Directions and Future Prospects for Aziridine, 2 Phenoxymethyl 1 Phenyl Derivatives

Development of Novel Catalytic Systems for Aziridine (B145994) Functionalization

The functionalization of the aziridine ring is a cornerstone of its synthetic utility. The development of novel catalytic systems that can achieve high regio- and stereoselectivity in ring-opening reactions is a primary research focus. While traditional methods often rely on stoichiometric reagents, modern catalysis offers milder, more efficient, and selective alternatives.

Transition metal catalysis has been a particularly fruitful area for aziridine functionalization. nih.gov Catalysts based on palladium, rhodium, nickel, and copper have shown promise in promoting the ring-opening of various aziridines with a wide range of nucleophiles. nih.gov For Aziridine, 2-(phenoxymethyl)-1-phenyl-, the development of catalytic systems that can selectively cleave either the C2-N or C3-N bond would provide access to a diverse array of β-amino acid derivatives and other valuable chiral building blocks. Future research will likely focus on the design of chiral ligands for these transition metals to achieve asymmetric induction in the functionalization of racemic or the enantioselective ring-opening of meso-aziridine derivatives.

Organocatalysis represents another promising frontier. Chiral Brønsted acids and Lewis bases have the potential to activate the aziridine ring towards nucleophilic attack in a highly enantioselective manner. These metal-free catalytic systems align with the principles of green chemistry and offer a complementary approach to transition metal catalysis.

Table 1: Promising Catalytic Systems for the Functionalization of Aziridine, 2-(phenoxymethyl)-1-phenyl-

| Catalyst Type | Potential Advantages |

| Chiral Transition Metal Complexes (e.g., Pd, Rh, Cu) | High reactivity and selectivity, potential for asymmetric catalysis. |

| Organocatalysts (e.g., Chiral Phosphoric Acids, Amines) | Metal-free, environmentally benign, potential for high enantioselectivity. |

| Photocatalysts | Mild reaction conditions, novel reactivity pathways. |

| Enzymatic Catalysts | High specificity and selectivity under physiological conditions. |

Integration into Flow Chemistry Methodologies for Continuous Synthesis

The integration of aziridine synthesis and functionalization into continuous flow processes offers significant advantages in terms of safety, scalability, and process control. nih.gov The high reactivity and potential hazards associated with strained aziridine intermediates make flow chemistry an attractive alternative to traditional batch processing. rsc.org

Continuous flow reactors, particularly microreactors, provide enhanced heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. psu.edu This level of control can lead to improved yields, selectivities, and safety profiles. For the synthesis of Aziridine, 2-(phenoxymethyl)-1-phenyl-, a flow-based approach could enable the safe handling of reactive intermediates and facilitate a streamlined, multi-step synthesis of the target molecule and its derivatives. nih.gov

Exploration of Bio-orthogonal and Chemoselective Reactions

The unique reactivity of the aziridine ring makes it a candidate for bio-orthogonal and chemoselective ligation reactions. Bio-orthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.org The development of aziridine-based bio-orthogonal reactions would open up new avenues for chemical biology, enabling the site-specific labeling and modification of biomolecules in living systems. nih.gov

The strained nature of the aziridine ring allows for ring-opening reactions with specific nucleophiles under mild conditions, a key requirement for bio-orthogonality. nih.gov Research in this area could explore the development of Aziridine, 2-(phenoxymethyl)-1-phenyl- derivatives functionalized with a "chemical reporter" group that can be selectively targeted by a complementary probe. The phenyl and phenoxymethyl (B101242) groups could be further modified to tune the reactivity and biocompatibility of the aziridine scaffold.

Chemoselective ligations, where a reaction occurs selectively at one functional group in the presence of others, are also of great interest. nih.gov The aziridine moiety in Aziridine, 2-(phenoxymethyl)-1-phenyl- could potentially undergo chemoselective ring-opening with specific nucleophiles, allowing for the construction of complex molecules with high precision. For instance, a chemoselective ligation strategy could be employed to incorporate the aziridine-derived scaffold into peptides or other polymers. nih.gov

Advances in Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. For the synthesis and transformation of Aziridine, 2-(phenoxymethyl)-1-phenyl-, there is a significant opportunity to develop more environmentally benign methodologies.

One promising area is the use of electrochemical methods for aziridination. rsc.org Electrosynthesis can often be performed under mild conditions without the need for harsh oxidants or reductants, generating minimal waste. The development of an electrochemical route to Aziridine, 2-(phenoxymethyl)-1-phenyl- would represent a significant advance in its sustainable production.

Another key aspect of green chemistry is the use of renewable starting materials and the minimization of solvent use. Research could focus on synthesizing the aziridine from bio-based precursors. Furthermore, performing reactions in greener solvents, or even in the absence of a solvent (mechanochemistry), can significantly reduce the environmental impact of the synthesis. psu.edu The catalytic transformations discussed in section 8.1, particularly those employing earth-abundant metals or organocatalysts, are also central to the development of greener processes.

Design of Novel Scaffolds Based on Aziridine, 2-(phenoxymethyl)-1-phenyl- Derivatives

The rigid, three-dimensional structure of the aziridine ring, combined with the potential for diverse functionalization, makes Aziridine, 2-(phenoxymethyl)-1-phenyl- an attractive starting point for the design of novel molecular scaffolds for applications in medicinal chemistry and materials science. researchgate.net Aziridine-containing compounds have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.gov

The phenoxymethyl group is a common motif in many pharmaceuticals, and its presence in the Aziridine, 2-(phenoxymethyl)-1-phenyl- scaffold could be advantageous for biological activity. mdpi.com By systematically modifying the phenyl and phenoxymethyl rings and by functionalizing the aziridine through ring-opening reactions, a library of novel compounds with diverse pharmacological profiles could be generated.

In materials science, the aziridine moiety can be used as a cross-linking agent or as a monomer for the synthesis of nitrogen-containing polymers. The rigid nature of the 1-phenyl-2-(phenoxymethyl)aziridine unit could impart unique thermal and mechanical properties to these materials. Future research could explore the polymerization of this aziridine derivative or its incorporation into existing polymer backbones to create novel functional materials.

Q & A

Q. What are the most reliable synthetic routes for 2-(phenoxymethyl)-1-phenylaziridine, and how do reaction conditions influence yield?

The compound is typically synthesized via aziridine ring-closing strategies. Key methods include:

- Gabriel-Cromwell reaction : Bromination of vinyl phosphonates followed by HBr elimination and amine cyclization (e.g., using 1-phenylaziridine precursors) yields aziridines with 60–91% efficiency .

- Modified Gabriel-Cromwell approach : Substituting acetyl phosphonate for vinyl phosphonate improves accessibility, achieving comparable yields while reducing synthetic steps .

- Electrophilic ring expansion : Ethoxycarbonylketene-induced reactions with diazo esters yield functionalized aziridines, though steric hindrance in aryl substituents (e.g., 2-chlorophenyl) can elevate yields to 91% .

Optimization Tips : Use DBU (1,8-diazabicycloundec-7-ene) as a base to enhance cyclization efficiency and monitor steric effects of substituents to mitigate side reactions .

Q. How can researchers characterize the stereochemistry and purity of 2-(phenoxymethyl)-1-phenylaziridine derivatives?

- NMR Spectroscopy : Analyze coupling constants (e.g., ) between C-2 and C-3 protons to confirm aziridine ring geometry. A coupling constant <5 Hz indicates cis stereochemistry .

- X-ray Crystallography : Resolve absolute configuration for chiral derivatives, particularly when phenoxymethyl groups introduce stereogenic centers .

- Chromatographic Purity : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify purity (>98% for biological assays) .

Q. What are the key reactivity patterns of this aziridine in organic synthesis?

- Ring-Opening Reactions : Nucleophiles (e.g., amines, thiols) attack the strained aziridine ring, enabling functionalization at C-2 or C-3. For example, phenoxymethyl groups enhance electrophilicity at C-2, favoring regioselective attacks .

- Polymerization : Electron-withdrawing substituents (e.g., tert-butyloxycarbonyl) facilitate anionic polymerization, forming polyaziridines with tunable thermal stability .

- Cross-Coupling : Palladium-catalyzed reactions with aryl halides enable C–N bond formation, useful for creating bioactive hybrids .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what challenges arise in enantioselective catalysis?

- Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine to induce asymmetry during ring closure. Yudin et al. report enantiomeric excess (ee) >85% using this method .

- Catalytic Asymmetric Synthesis : Employ Cu(I)-bis(oxazoline) complexes for kinetic resolution, though yields drop to 40–60% due to competing racemization .

Challenges : Steric bulk from the phenoxymethyl group can hinder catalyst-substrate interactions, necessitating ligand optimization .

Q. What mechanisms underlie the biological activity of 2-(phenoxymethyl)-1-phenylaziridine derivatives, and how do structural modifications affect potency?

- Antimicrobial Activity : Aziridine-phosphonate hybrids disrupt bacterial cell wall synthesis via inhibition of Mur ligases. Substitutions at C-2 (e.g., nitro groups) enhance Gram-positive activity (MIC: 2–8 µg/mL) .

- Cytotoxicity : N-Arylaziridines intercalate DNA in cancer cells, but phenoxymethyl groups reduce toxicity by limiting membrane permeability .

Structure-Activity Tips : Introduce polar substituents (e.g., carboxylates) to improve solubility without compromising ring strain .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

- Yield Discrepancies : Compare reaction scales—microwave-assisted small-scale syntheses often report higher yields (e.g., 91%) than batch processes (60–75%) due to optimized heat transfer .

- Biological Variability : Standardize assay conditions (e.g., Mueller-Hinton broth for antimicrobial tests) to align with literature protocols .

Validation : Replicate key studies (e.g., Gabriel-Cromwell modifications ) using identical reagents and characterize products via multi-technique workflows (NMR, HPLC, MS) .

Q. What computational methods predict the reactivity and stability of substituted aziridines?

- DFT Calculations : Model ring strain energy (RSE) using B3LYP/6-31G(d). For 2-(phenoxymethyl)-1-phenylaziridine, RSE ≈ 25 kcal/mol, comparable to epoxides .

- MD Simulations : Predict solubility by calculating logP values; phenoxymethyl groups increase hydrophobicity (logP ≈ 2.5) .

Software Recommendations : Gaussian 16 for RSE and GROMACS for solvation dynamics .

Q. What role does this compound play in polymerization, and how do substituents influence polymer properties?

- Anionic Polymerization : tert-Butyloxycarbonyl (Boc)-activated aziridines form linear polymers with ≈ 50 kDa. Phenoxymethyl groups reduce crystallinity, enhancing elastomeric properties .

- Thermal Stability : Aryl substituents increase (glass transition temperature) by 20–30°C compared to alkyl analogs .

Applications : Potential use in drug delivery systems due to pH-responsive degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.